molecular formula C7H7ClN2O3S B1214285 4-Chlorobenzenesulfonylurea CAS No. 22663-37-2

4-Chlorobenzenesulfonylurea

Cat. No.: B1214285
CAS No.: 22663-37-2
M. Wt: 234.66 g/mol
InChI Key: AZEPYUPSYWCRBG-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonylurea is an organic compound with the molecular formula C7H7ClN2O3S. It is a sulfonamide derivative, characterized by the presence of a sulfonylurea group attached to a chlorobenzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-Chlorobenzenesulfonylurea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450 2C9, which is involved in drug metabolism . The interaction between this compound and cytochrome P450 2C9 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can affect the metabolism of various substrates processed by cytochrome P450 2C9.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, including cytochrome P450 2C9 . This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonylurea can be synthesized through the reaction of chlorobenzene with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent. The reaction is typically carried out in the presence of an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . The resulting 4-chlorobenzenesulfonyl chloride is then reacted with urea to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes steps such as washing, drying, and purification to obtain the final product in its anhydrous form .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenesulfonylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorobenzenesulfonylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzenesulfonylurea is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

(4-chlorophenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPYUPSYWCRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057691
Record name 1-(4-Chlorobenzenesulfonyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-37-2
Record name N-(Aminocarbonyl)-4-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22663-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzenesulfonylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorobenzenesulfonyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminocarbonyl)-4-chlorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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